![molecular formula C17H13N3O2 B4652978 2-(2-methoxyphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B4652978.png)
2-(2-methoxyphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one
Overview
Description
2-(2-methoxyphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one is a heterocyclic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. The compound is known for its unique chemical structure and has been found to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one is not fully understood. However, studies have suggested that the compound may act by inhibiting the activity of certain enzymes or by binding to specific receptors in the body.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-methoxyphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one exhibits a wide range of biochemical and physiological effects. The compound has been found to induce apoptosis in cancer cells, inhibit the growth of fungal and bacterial cells, and modulate the activity of certain enzymes in the body.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(2-methoxyphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one in lab experiments include its unique chemical structure, its wide range of biological activities, and its potential applications in the field of medicinal chemistry. However, the limitations of using the compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 2-(2-methoxyphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one. These include studying the compound's potential applications in the treatment of various diseases, including cancer, fungal infections, and bacterial infections. Additionally, further studies are needed to fully understand the compound's mechanism of action and to develop more effective synthesis methods.
Scientific Research Applications
2-(2-methoxyphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been found to exhibit a wide range of biological activities, including anticancer, antifungal, and antibacterial properties.
properties
IUPAC Name |
2-(2-methoxyphenyl)-1H-pyrimido[1,2-a]benzimidazol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2/c1-22-15-9-5-2-6-11(15)13-10-16(21)20-14-8-4-3-7-12(14)18-17(20)19-13/h2-10H,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTONXFMGQZUKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=O)N3C4=CC=CC=C4N=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenyl)pyrimido[1,2-a]benzimidazol-4-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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